SCH-1473759 hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SCH-1473759 hydrochloride is a potent and selective Aurora A/B inhibitor with IC50 sub-nanomolar . It was active against a large panel of tumor cell lines from different tissue origin and genetic backgrounds .

Molecular Structure Analysis

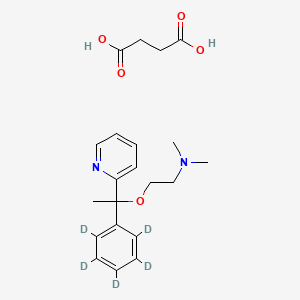

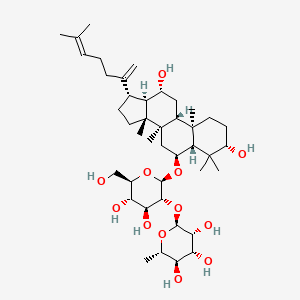

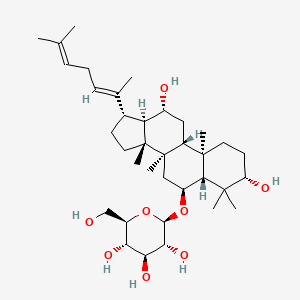

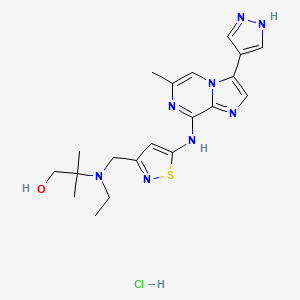

The molecular formula of SCH-1473759 hydrochloride is C20H27ClN8OS . Unfortunately, the specific details about the molecular structure analysis are not available in the retrieved papers.Chemical Reactions Analysis

SCH-1473759 directly binds to aurora A and B with Kd values of 20 and 30 nM, respectively . It also inhibits the Src family of kinases (IC50 <10 nM), Chk1 (IC50 =13 nM), VEGFR2 (IC50 =1 nM), and IRAK4 (IC50 =37 nM) .Physical And Chemical Properties Analysis

The molecular weight of SCH-1473759 hydrochloride is 463.00 .Aplicaciones Científicas De Investigación

SCH-1473759, as an Aurora inhibitor, exhibits potent anti-tumor activity. It is especially effective when combined with taxanes and KSP inhibitors. This combination enhances its efficacy, as observed in various tumor cell lines and human tumor xenograft models. The optimal dosing schedule and chemotherapeutic combinations for Aurora inhibitors like SCH-1473759 have been explored to maximize clinical efficacy (Basso et al., 2011).

Another study also highlights SCH-1473759's enhanced anti-tumor activity when used in combination with taxanes and KSP inhibitors. It details the compound's activity against a wide range of tumor cell lines and its efficacy in accelerating exit from mitosis following taxane- and KSP inhibitor-induced arrest. This research could have important clinical implications for the development of Aurora inhibitors (Basso et al., 2010).

A method for the quantification of SCH-1473759 in murine plasma was developed, using a novel ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) assay. This method is crucial for evaluating the pharmacokinetics of SCH-1473759 in vivo, providing essential data for its further development and potential clinical applications (Ferraz Nogueira Filho et al., 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

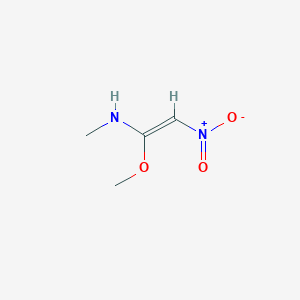

2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N8OS.ClH/c1-5-27(20(3,4)12-29)11-15-6-17(30-26-15)25-18-19-21-9-16(14-7-22-23-8-14)28(19)10-13(2)24-18;/h6-10,29H,5,11-12H2,1-4H3,(H,22,23)(H,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAZMWNWFHDNTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN8OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SCH-1473759 hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.